
N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide
Descripción general
Descripción
The compound contains several functional groups including a thiazole ring, an amide group, and a furan ring. Thiazole is a heterocyclic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of these functional groups could potentially confer a wide range of biological activities to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed via a Hantzsch thiazole synthesis or similar method . The amide group could be introduced via a reaction with an appropriate amine . The furan ring could be synthesized via a Paal-Knorr synthesis or similar method .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (thiazole and furan) would contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar groups (such as the amide) could increase the compound’s solubility in polar solvents .Mecanismo De Acción
The mechanism of action of N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide involves the inhibition of specific enzymes involved in cell survival and proliferation. The compound targets the mitochondrial respiratory chain, leading to the production of reactive oxygen species (ROS). The ROS then induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes involved in cell survival and proliferation. Additionally, the compound induces apoptosis in cancer cells by activating specific signaling pathways. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide in lab experiments include its potent anticancer activity, anti-inflammatory, and antioxidant properties. However, the compound has some limitations, including its complex synthesis process and the lack of information on its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide. One of the significant areas of research is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of the compound. Furthermore, the compound's potential applications in other fields, such as neurodegenerative diseases, need to be explored. Finally, the development of novel derivatives of this compound with improved activity and selectivity is an exciting area of research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields, including cancer treatment. The compound has potent anticancer activity, anti-inflammatory, and antioxidant properties. However, the complex synthesis process and the lack of information on its toxicity and pharmacokinetics are significant limitations. Further research is needed to optimize the synthesis process, determine the toxicity and pharmacokinetics, explore its potential applications in other fields, and develop novel derivatives with improved activity and selectivity.
Aplicaciones Científicas De Investigación
N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the significant research areas is cancer treatment. Several studies have reported that this compound has potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. The compound induces apoptosis in cancer cells by inhibiting the activity of specific enzymes involved in cell survival and proliferation.
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-(4-phenoxyanilino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c26-20(13-16-14-30-22(24-16)25-21(27)19-7-4-12-28-19)23-15-8-10-18(11-9-15)29-17-5-2-1-3-6-17/h1-12,14H,13H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIGOLUWUSOZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



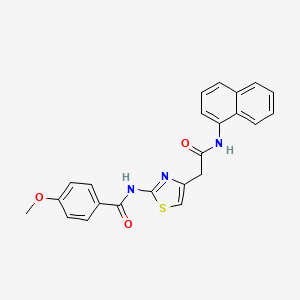



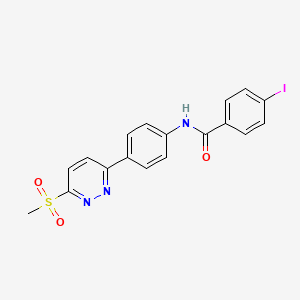
![N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B3304060.png)

![3-((4-bromobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304078.png)
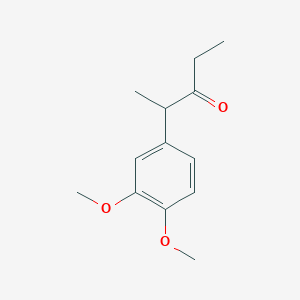
![N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3304100.png)
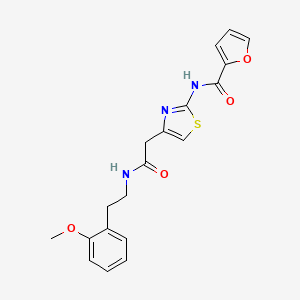
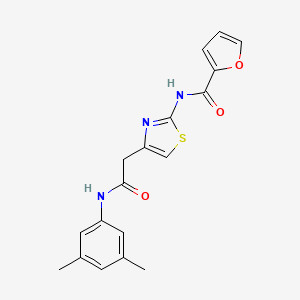

![N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304121.png)